S-(4-硝基苯基) 乙硫酸酯

描述

Synthesis Analysis

The synthesis of S-(4-nitrophenyl) ethanethioate and related compounds involves various chemical reactions that highlight the reactivity of nitrophenyl thiocarbonates. For example, kinetic investigations have been carried out on the reactions of S-4-nitrophenyl 4-substituted thiobenzoates with secondary alicyclic amines in aqueous ethanol, revealing insights into the reaction mechanisms and the influence of substituents on reactivity (Castro, Bessolo, Aguayo, & Santos, 2003). These studies provide a foundation for understanding the synthesis pathways and the factors affecting the yield and purity of the target compound.

Molecular Structure Analysis

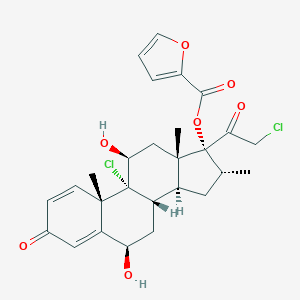

The molecular structure of S-(4-nitrophenyl) ethanethioate and related compounds has been analyzed through various techniques, including X-ray crystallography and spectroscopy. The analysis of trimethyltin(IV) coordination polymers based on mixed ligands of 5-nitroisophthalate, for instance, offers a glimpse into the structural characteristics and coordination behavior of compounds containing nitrophenyl groups (Ma, Li, Zhang, & Wang, 2006). Such studies are crucial for understanding the three-dimensional arrangement of atoms in the compound and its derivatives, which in turn influences their chemical reactivity and physical properties.

Chemical Reactions and Properties

S-(4-nitrophenyl) ethanethioate undergoes a variety of chemical reactions, reflecting its reactivity and the influence of the nitro and ethanethioate groups. Kinetic and mechanistic studies, such as those on the pyridinolysis of S-4-nitrophenyl 4-substituted thiobenzoates, have shed light on the reaction pathways and the factors influencing the rate and outcome of these reactions (Castro, Vivanco, Aguayo, & Santos, 2004). Understanding these chemical properties is essential for the application of S-(4-nitrophenyl) ethanethioate in synthesis and in developing new compounds with desired functionalities.

Physical Properties Analysis

The physical properties of S-(4-nitrophenyl) ethanethioate, including its solubility, melting point, and spectroscopic characteristics, are integral to its handling and application in chemical synthesis. Studies focusing on the solvatochromism of nitro-substituted phenolates, for example, provide valuable information on the solubility and interaction of such compounds with various solvents, which can be critical for their application in chemical reactions and material science (Nandi, Facin, Marini, Zimmermann, Giusti, da Silva, Caramori, & Machado, 2012).

Chemical Properties Analysis

The chemical properties of S-(4-nitrophenyl) ethanethioate, including its reactivity, stability, and interactions with nucleophiles and electrophiles, are critical for its application in organic synthesis and materials science. Research on the kinetics and mechanism of reactions involving nitrophenyl thiocarbonates provides insights into the chemical behavior and potential applications of these compounds (Castro, Aliaga, & Santos, 2008). Such analyses are essential for developing new synthetic routes and for the application of S-(4-nitrophenyl) ethanethioate in various chemical processes.

科学研究应用

环境影响和分析技术

硝基苯酚,包括 4-硝基苯酚,由于它们在燃烧过程和农药水解中在大气中出现而具有重要意义。它们经历大气硝化,导致环境持久性,需要先进的分析技术来检测和量化它们,例如高效液相色谱 (HPLC) 和气相色谱-质谱 (GC-MS) (Harrison 等人,2005).

水处理的先进氧化工艺

通过高级氧化工艺 (AOP) 降解有机污染物,包括硝基苯酚,已引起关注。AOPs 导致形成各种副产品,需要对其动力学、机理和环境影响进行全面研究。这包括评估这些化合物的生物毒性和降解途径 (Qutob 等人,2022).

在合成化学中的利用

包括硝基苯酚衍生物在内的光敏保护基团在合成化学中显示出前景。它们在化学反应中保护官能团的应用,虽然仍处于发展阶段,但说明了硝基苯酚化合物在推进合成方法学方面的多功能性和潜力 (Amit 等人,1974).

环境和健康监测

硝基苯酚化合物由于其分析意义,可作为环境和健康监测中的标记物,强调了需要准确的检测方法来评估暴露和潜在健康风险。它们在各种基质中的检测突出了开发灵敏且特异的分析方法对公共健康和安全的重要性 (Hecht,2002).

作用机制

Target of Action

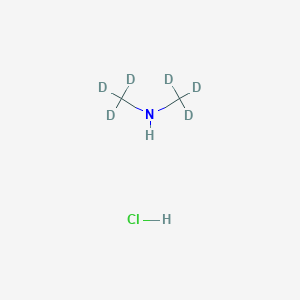

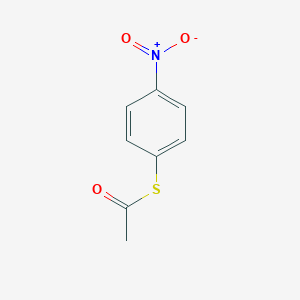

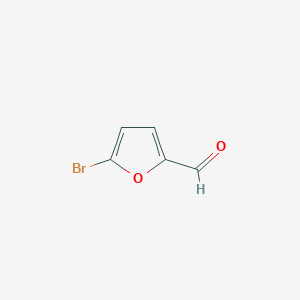

S-(4-nitrophenyl) Ethanethioate is a chemical compound with the molecular formula C8H7NO3S

Mode of Action

It has been used in the catalytic reduction of 4-nitrophenol (4-np) in the presence of various reducing agents . This suggests that it may interact with its targets to induce a reduction reaction, leading to changes in the chemical structure of the target molecules .

Biochemical Pathways

Given its use in the catalytic reduction of 4-np, it may be involved in redox reactions and related biochemical pathways

Result of Action

Its involvement in the catalytic reduction of 4-np suggests that it may induce changes in the chemical structure of target molecules .

属性

IUPAC Name |

S-(4-nitrophenyl) ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3S/c1-6(10)13-8-4-2-7(3-5-8)9(11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCGPFSMQZNLBCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70164729 | |

| Record name | 4-Nitrophenylthiol acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-(4-nitrophenyl) ethanethioate | |

CAS RN |

15119-62-7 | |

| Record name | Ethanethioic acid, S-(4-nitrophenyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15119-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophenylthiol acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015119627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenylthiol acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aR,4R,5R,6aS)-5-Hydroxy-4-((R)-3-hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B32476.png)

![3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B32496.png)